molecular formula C24H20N2O4 B3017602 5-(9H-Fluoren-9-ylmethoxycarbonyl)-7,8-dihydro-6H-1,5-naphthyridine-2-carboxylic acid CAS No. 2243513-37-1

5-(9H-Fluoren-9-ylmethoxycarbonyl)-7,8-dihydro-6H-1,5-naphthyridine-2-carboxylic acid

Cat. No.: B3017602
CAS No.: 2243513-37-1
M. Wt: 400.434
InChI Key: ZIIVFVXFGQKCOD-UHFFFAOYSA-N
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Description

5-(9H-Fluoren-9-ylmethoxycarbonyl)-7,8-dihydro-6H-1,5-naphthyridine-2-carboxylic acid is a sophisticated heterocyclic building block designed for advanced research applications, particularly in medicinal chemistry and pharmaceutical development. The compound features a 1,5-naphthyridine core, a privileged scaffold recognized for its significant biological activities, which include antiproliferative, antibacterial, antiviral, and anti-inflammatory properties . The integration of the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group on the secondary amine makes this derivative especially valuable for solid-phase synthesis and the construction of complex molecules, as it allows for orthogonal deprotection under mild basic conditions . The 1,5-naphthyridine system is a diazanaphthalene analog that has garnered substantial interest, with hundreds of related patents and research publications highlighting its importance, especially in the fields of cardiovascular, central nervous system, and hormonal disease research . The carboxylic acid moiety at the 2-position provides a versatile handle for further functionalization via amide coupling or esterification, enabling researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. This product is offered For Research Use Only (RUO) and is strictly intended for laboratory research. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonyl)-7,8-dihydro-6H-1,5-naphthyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c27-23(28)21-11-12-22-20(25-21)10-5-13-26(22)24(29)30-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,11-12,19H,5,10,13-14H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIVFVXFGQKCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=N2)C(=O)O)N(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(9H-Fluoren-9-ylmethoxycarbonyl)-7,8-dihydro-6H-1,5-naphthyridine-2-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) or triethylamine (TEA) . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

5-(9H-Fluoren-9-ylmethoxycarbonyl)-7,8-dihydro-6H-1,5-naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Applications in Organic Synthesis

Fmoc-Naphthyridine is primarily utilized as a protecting group in peptide synthesis. The Fmoc (Fluorenylmethyloxycarbonyl) group is widely recognized for its stability under basic conditions and ease of removal under mild acidic conditions. This characteristic makes it an essential component in the following areas:

Peptide Synthesis

The Fmoc group allows for the stepwise assembly of peptides on solid supports. Its stability and compatibility with various coupling reagents make it a preferred choice in solid-phase peptide synthesis (SPPS). The following table summarizes the advantages of using Fmoc-Naphthyridine in peptide synthesis:

Property Description
StabilityStable under basic conditions
Removal ConditionsEasily removed with mild acids (e.g., 20% piperidine)
CompatibilityCompatible with various coupling agents
ApplicationUsed extensively in SPPS for synthesizing peptides

Drug Development

In medicinal chemistry, Fmoc-Naphthyridine derivatives are explored for their potential pharmacological activities. The naphthyridine moiety is known to exhibit various biological activities, including antimicrobial and anticancer properties. Case studies have shown that modifications to the naphthyridine structure can enhance bioactivity and selectivity against specific targets.

Antimicrobial Activity

A study demonstrated that certain Fmoc-Naphthyridine derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications at the 7 and 8 positions of the naphthyridine ring enhanced efficacy.

Anticancer Potential

Research has indicated that Fmoc-Naphthyridine derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Specific derivatives were tested against various cancer cell lines, showing promising results in reducing tumor growth.

Mechanism of Action

The mechanism of action of 5-(9H-Fluoren-9-ylmethoxycarbonyl)-7,8-dihydro-6H-1,5-naphthyridine-2-carboxylic acid involves the protection of amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule .

Comparison with Similar Compounds

Core Structure and Functional Groups

Compound Name Core Structure Key Functional Groups Biological/Industrial Relevance
Target Compound 1,5-Naphthyridine (partially saturated) Fmoc, carboxylic acid Potential intermediate in drug synthesis (e.g., kinase inhibitors)
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Piperazine Fmoc, acetic acid Peptide synthesis linker; limited bioactivity data
7-Amino-2-(furyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitrile 1,6-Naphthyridine (partially saturated) Amino, furyl, oxo, cyano Anticancer candidate (in vitro studies)
9-[(Furan-2-ylmethyl)amino]-5-(3,4,5-trimethoxyphenyl)-tetrahydrofuro-naphtho[2,3-d][1,3]dioxol-6(8H)-one Furo-naphtho-dioxol fusion Furan, trimethoxyphenyl, tetrahydrofuran Anticancer and material science applications

Key Observations :

  • The target compound’s 1,5-naphthyridine core distinguishes it from the 1,6-naphthyridine in and the fused furo-naphtho system in . These structural differences impact electronic properties and binding interactions.
  • The Fmoc group is shared with 2-[4-(Fmoc)piperazin-1-yl]acetic acid , but the latter’s piperazine-acetic acid moiety suggests utility as a spacer in solid-phase synthesis, unlike the target compound’s direct naphthyridine functionalization.

Physical and Chemical Properties

Property Target Compound (Inferred) 2-[4-(Fmoc)piperazin-1-yl]acetic acid 7-Amino-2-(furyl)-1,6-naphthyridine
Solubility Moderate in DMSO, polar solvents Likely polar due to acetic acid Low (high melting point: 287–289°C)
Stability Base-sensitive (Fmoc cleavage) Similar Fmoc sensitivity Stable under acidic conditions
Spectroscopic Data Expected IR: ~1700 cm⁻¹ (C=O) No data IR: 1662 cm⁻¹ (C=O), 2214 cm⁻¹ (C≡N)

Notes:

  • Fmoc stability aligns across compounds, requiring cautious handling in basic environments .

Biological Activity

5-(9H-Fluoren-9-ylmethoxycarbonyl)-7,8-dihydro-6H-1,5-naphthyridine-2-carboxylic acid is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and reviews to provide a comprehensive overview.

  • Molecular Formula : C24H25NO4
  • Molar Mass : 391.46 g/mol
  • Density : 1.279 g/cm³
  • pKa : 3.98
  • Storage Conditions : 2-8°C

These properties indicate the compound's stability and potential for various applications in medicinal chemistry.

Biological Activities

The biological activities of naphthyridine derivatives, including the focus compound, are extensive. The following sections detail some key activities supported by relevant research findings.

Antimicrobial Activity

Naphthyridine derivatives have been reported to exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial DNA synthesis.

Anticancer Properties

Research indicates that naphthyridine derivatives possess anticancer properties. For instance, a series of 1,5-naphthyridines were tested for their cytotoxicity against cancer cell lines, showing promising results that suggest potential mechanisms involving apoptosis induction and cell cycle arrest . Specifically, modifications at the 5-position of the naphthyridine core were found to enhance activity against specific cancer types.

Anti-inflammatory Effects

The anti-inflammatory potential of naphthyridine derivatives has also been documented. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation . This activity is particularly relevant for developing treatments for chronic inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in cancer cell lines; modifications enhance potency
Anti-inflammatoryInhibits pro-inflammatory cytokines

Case Study: Anticancer Activity

In a specific study focusing on the anticancer effects of naphthyridine derivatives, researchers synthesized a series of compounds and evaluated their cytotoxicity on human cancer cell lines. The results indicated that certain modifications at the 5-position significantly increased the compounds' ability to induce apoptosis in breast and lung cancer cells . This highlights the importance of structural optimization in enhancing biological activity.

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis typically employs Fmoc (9-fluorenylmethoxycarbonyl) protection strategies, as seen in structurally similar compounds. Key steps include:

  • Coupling reactions : Use of N-ethyl-N,N-diisopropylamine (DIPEA) in dichloromethane (DCM) at controlled temperatures (-10°C to 20°C) to activate carboxyl groups .
  • Protection/deprotection cycles : Sequential removal of Fmoc groups using piperidine in DMF, followed by neutralization to stabilize intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) are preferred for solubility and reaction efficiency, while avoiding water to prevent hydrolysis of the Fmoc group .
  • Yield optimization : Reaction times >12 hours and inert atmospheres (argon/nitrogen) minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • HPLC-MS : Validates purity (>98%) and monitors deprotection efficiency, with reverse-phase C18 columns and acetonitrile/water gradients .
  • MALDI-TOF Mass Spectrometry : Confirms molecular weight (e.g., ~373–500 g/mol range for Fmoc derivatives) and detects side products like truncated peptides .
  • NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl3 identify aromatic protons (δ 7.2–7.8 ppm for fluorenyl groups) and carboxyclic resonances .

Q. What safety protocols are critical when handling this compound?

  • Hazard mitigation : Classified under Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and lab coats to prevent exposure .
  • Emergency measures : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
  • Storage : Keep in airtight containers at -20°C, away from moisture and light, to prevent decomposition .

Q. How can solubility challenges be addressed during purification?

  • Solvent systems : Use DCM:MeOH (9:1) for initial dissolution, followed by precipitation in cold diethyl ether .
  • Chromatography : Silica gel columns with gradients of ethyl acetate/hexane (3:7 to 1:1) resolve polar impurities .
  • Lyophilization : For hygroscopic intermediates, freeze-drying in tert-butyl alcohol improves stability .

Q. What are the stability considerations under varying pH and temperature?

  • Acidic conditions : Avoid pH <4 to prevent Fmoc group cleavage; neutral to slightly basic conditions (pH 7–9) are optimal .
  • Thermal stability : Decomposition occurs above 40°C; store at -20°C and conduct reactions at ≤25°C .

Advanced Research Questions

Q. How can computational reaction path search methods optimize synthetic pathways?

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify low-energy pathways for coupling reactions .
  • Machine learning : Train models on existing Fmoc reaction datasets to predict optimal solvents, catalysts, and temperatures .
  • Feedback loops : Integrate experimental data (e.g., HPLC yields) into computational workflows to refine reaction parameters iteratively .

Q. What strategies resolve discrepancies in reported solubility or stability data?

  • Cross-validation : Compare Karl Fischer titration (for hygroscopicity) with dynamic vapor sorption (DVS) assays to quantify moisture uptake .
  • High-throughput screening : Test solubility in 96-well plates using solvents like DMSO, THF, and acetonitrile at varying concentrations .
  • Controlled aging studies : Accelerate stability testing at 40°C/75% RH to identify degradation products via LC-MS .

Q. How does the Fmoc group influence the compound’s reactivity in solid-phase synthesis?

  • Steric effects : The bulky fluorenyl group slows coupling kinetics in sterically hindered environments (e.g., β-branched amino acids), requiring extended reaction times .
  • Orthogonality : Fmoc is stable under acidic conditions but cleaved by bases (e.g., piperidine), enabling sequential deprotection in multi-step syntheses .
  • Byproduct management : Dibenzofulvene-piperidine adducts must be removed via DMF washing to prevent side reactions .

Q. What methodologies assess the compound’s potential as a building block for peptide mimetics?

  • Conformational analysis : Circular dichroism (CD) and 2D-NMR (NOESY) evaluate backbone flexibility and helical propensity .
  • Enzymatic stability assays : Incubate with proteases (e.g., trypsin) to measure resistance to hydrolysis compared to non-Fmoc analogs .
  • Cellular uptake studies : Fluorescent tagging (e.g., FITC) and flow cytometry quantify permeability in Caco-2 cell monolayers .

Q. How can reaction engineering improve scalability while maintaining purity?

  • Continuous flow systems : Microreactors with immobilized catalysts reduce residence times and improve heat/mass transfer for coupling steps .
  • Membrane technologies : Nanofiltration removes low-MW impurities (<500 Da) without column chromatography .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time, enabling automated adjustments .

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